molecular formula C15H23N6O8P B12296583 [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate

Cat. No.: B12296583
M. Wt: 446.35 g/mol
InChI Key: KAVINRUMCQFLGF-UHFFFAOYSA-N
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Description

The compound [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate is a complex organic molecule with significant biochemical relevance It is characterized by its intricate structure, which includes a purine base, a ribose sugar, and a phosphorylated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate involves multiple steps, starting with the preparation of the purine base and the ribose sugar. The purine base, 6-aminopurine, is first synthesized through a series of reactions involving nitration, reduction, and cyclization. The ribose sugar is then attached to the purine base through a glycosidic bond formation. The final step involves the phosphorylation of the ribose sugar and the attachment of the amino acid derivative, 2-amino-3-methylbutanoate, through a phosphoester bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility. Key steps include the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation .

Chemical Reactions Analysis

Types of Reactions

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include various phosphorylated derivatives, nucleoside analogs, and modified amino acid conjugates .

Scientific Research Applications

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate: has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by interfering with viral DNA synthesis or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate: is unique due to its specific combination of a purine base, ribose sugar, and phosphorylated amino acid derivative.

Properties

Molecular Formula

C15H23N6O8P

Molecular Weight

446.35 g/mol

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate

InChI

InChI=1S/C15H23N6O8P/c1-6(2)8(16)15(24)29-30(25,26)27-3-7-10(22)11(23)14(28-7)21-5-20-9-12(17)18-4-19-13(9)21/h4-8,10-11,14,22-23H,3,16H2,1-2H3,(H,25,26)(H2,17,18,19)

InChI Key

KAVINRUMCQFLGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N

Origin of Product

United States

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